molecular formula C7H10N2O B1285644 (6-Methoxypyridin-3-yl)methanamine CAS No. 262295-96-5

(6-Methoxypyridin-3-yl)methanamine

Cat. No.: B1285644
CAS No.: 262295-96-5
M. Wt: 138.17 g/mol
InChI Key: AUOIYQDHPOAYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a methanamine group at the 3-position

Scientific Research Applications

(6-Methoxypyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

“(6-Methoxypyridin-3-yl)methanamine” is classified as toxic if swallowed . Precautionary measures include avoiding inhalation, skin contact, and eye contact. In case of accidental ingestion or exposure, immediate medical attention is advised .

Future Directions

The future directions for the use of “(6-Methoxypyridin-3-yl)methanamine” are not specified in the search results. As a research and development compound, its future applications would likely depend on the outcomes of ongoing studies .

Biochemical Analysis

Biochemical Properties

(6-Methoxypyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may bind to the active sites of enzymes, altering their catalytic activity. Additionally, this compound can interact with proteins, influencing their structure and function. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These cellular effects highlight the compound’s potential in modulating cellular functions and its relevance in biomedical research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules such as enzymes and proteins. By binding to the active sites of enzymes, this compound can inhibit or activate their catalytic activity, thereby influencing metabolic reactions. Additionally, the compound can interact with proteins, altering their conformation and function. These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, this compound may degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to the compound can result in changes in cellular responses, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or influencing cellular functions. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and understanding the compound’s safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in biochemical processes and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for understanding its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it determines the specific cellular processes it can influence. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular functions and its potential therapeutic applications .

Preparation Methods

The synthesis of (6-Methoxypyridin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Methoxylation: Introduction of a methoxy group at the 6-position of the pyridine ring.

    Aminomethylation: Introduction of a methanamine group at the 3-position of the pyridine ring.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

(6-Methoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

(6-Methoxypyridin-3-yl)methanamine can be compared with other similar compounds, such as:

    (6-Methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a methoxy group.

    (5-Fluoro-6-methoxy-3-pyridinyl)methanamine: Contains a fluorine atom in addition to the methoxy and methanamine groups.

    3-(6-Methoxypyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-2-amine: A more complex derivative with additional functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOIYQDHPOAYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585407
Record name 1-(6-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262295-96-5
Record name 1-(6-Methoxypyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.00 g portion of 5-cyano-2-methoxypyridine was dissolved in 30 ml of ethanol and 10 ml of 28% aqueous ammonia, mixed with 1 g of Raney nickel and then stirred at room temperature for 4 hours at atmospheric pressure in a stream of hydrogen. After filtration through celite, the solvent was evaporated to obtain 962 mg of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridin-3-yl)methanamine
Reactant of Route 2
(6-Methoxypyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(6-Methoxypyridin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-Methoxypyridin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(6-Methoxypyridin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(6-Methoxypyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.